molecular formula C7H12F2O3 B1398129 Ethyl 2,2-difluoro-3-hydroxypentanoate CAS No. 1092693-68-9

Ethyl 2,2-difluoro-3-hydroxypentanoate

Cat. No. B1398129
Key on ui cas rn: 1092693-68-9
M. Wt: 182.16 g/mol
InChI Key: ZSYORKWIMLXNSC-UHFFFAOYSA-N
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Patent
US08592540B2

Procedure details

Into a 2-L glass flask with a dropping funnel and a condenser, 70.6 g (1.08 mol/1.1 eq) of activated zinc metal and 300 mL of tetrahydrofuran (THF, dehydrated) were added. An ethyl bromodifluoroacetate/THF solution (prepared by dissolving 200 g (0.985 mol) of ethyl bromodifluoroacetate into 80 mL of THF (dehydrated)) and a propionaldehyde/THF solution (prepared by dissolving 58.7 g (1.01 mol/1.0 eq) of propionaldehyde in 80 mL of THF (dehydrated)) were simultaneously dropped into the glass flask. The resulting solution was stirred for 2 hours at room temperature. The completion of the reaction was confirmed by gas chromatography. After that, the solution was separated into an organic layer and an aqueous layer with the addition of water and diisopropyl ether. The thus-obtained organic layer was washed with diluted hydrochloric acid and with water, dried, concentrated under a reduced pressure, and then, distillated under a reduced pressure. With this, 110 g of 2,2-difluoro-3-hydroxy-pentanoic acid ethyl ester was obtained as a light-brown oily substance (yield: 60%, purity: 98%).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70.6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
ethyl bromodifluoroacetate THF
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0.985 mol
Type
reactant
Reaction Step Two
Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
1.01 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[O:10]1C[CH2:13][CH2:12][CH2:11]1.BrC(F)(F)C(OCC)=O.C(=O)CC.O1CCCC1.C(=O)CC>[Zn].O1CCCC1>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[CH:11]([OH:10])[CH2:12][CH3:13])[CH3:7] |f:0.1,3.4|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70.6 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ethyl bromodifluoroacetate THF
Quantity
80 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F.O1CCCC1
Name
Quantity
0.985 mol
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Smiles
C(CC)=O.O1CCCC1
Name
Quantity
1.01 mol
Type
reactant
Smiles
C(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that, the solution was separated into an organic layer
ADDITION
Type
ADDITION
Details
an aqueous layer with the addition of water and diisopropyl ether
WASH
Type
WASH
Details
The thus-obtained organic layer was washed with diluted hydrochloric acid and with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(C(CC)O)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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